molecular formula C17H10BrClN4 B12446824 7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12446824
M. Wt: 385.6 g/mol
InChI Key: HWISQZDJBDDFIB-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by halogen substituents at the 4-position of both phenyl rings attached to the pyrimidine core. Its molecular formula is C₁₇H₁₁BrClN₄, with an average molecular mass of 393.67 g/mol and a ChemSpider ID of 4668233 . The compound belongs to a class of heterocyclic molecules widely investigated for their pharmacological and material science applications due to their structural versatility and tunable electronic properties. Triazolopyrimidines are synthesized via condensation reactions involving 1,3-diketones and triazole amines, often under acidic or catalytic conditions, as demonstrated in protocols using POCl₃ or ionic liquids .

Properties

Molecular Formula

C17H10BrClN4

Molecular Weight

385.6 g/mol

IUPAC Name

7-(4-bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H10BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10H

InChI Key

HWISQZDJBDDFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer efficient pathways for synthesizing fused heterocycles. A protocol inspired by triazolo[1,5-a]pyrimidine derivatives could involve:

  • Reactants : 3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and malononitrile.
  • Conditions : Ethanol, sodium hydroxide, reflux (3–6 hours).

Mechanistic Insight :

  • Cyclization : The triazole forms a Schiff base with the aldehyde, followed by nucleophilic addition of malononitrile to create the pyrimidine ring.
  • Regioselectivity : Positioning of substituents is controlled by electronic effects; electron-withdrawing groups (e.g., Br, Cl) direct substitution to specific ring positions.

Challenges : Competing side reactions due to steric hindrance from bulky aryl groups may reduce yields.

Stepwise Synthesis via Intermediate Formation

A two-step approach, adapted from pyrazolo-pyrimidine methodologies , involves:

Step Reactants Conditions Yield Reference
1 1H-1,2,4-Triazol-5-amine, POCl₃ Cyclization to form chloromethyl intermediate ~70%
2 4-Bromophenyl/4-chlorophenyl derivatives Nucleophilic substitution (e.g., Tf₂NH) ~60%

Key Reagents :

  • POCl₃ : Facilitates cyclization to form the triazolo-pyrimidine scaffold.
  • Tf₂NH (Bis(trifluoromethanesulfonyl)imide) : Promotes substitution reactions in polar aprotic solvents (e.g., HFIP).

Advantages : Higher control over regioselectivity compared to MCRs.
Limitations : Requires isolation of intermediates, increasing synthetic complexity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, as demonstrated in triazolo-pyridine syntheses .

Component Conditions Yield Reference
1-Amino-2-imino-pyridine, carboxylic acids DMF, CuBr, K₂CO₃, microwave (130°C, 9h) 75–85%
Acetoacetamides, aldehydes, triazole DMF, microwave (30 min) 80–90%

Optimized Protocol :

  • Reactants : 3-Amino-1,2,4-triazole, 4-bromobenzaldehyde, 4-chlorobenzaldehyde.
  • Catalyst : Cuprous bromide or potassium tert-butoxide.
  • Solvent : DMF or tert-butanol.

Advantages : Short reaction times (20–30 minutes), reduced byproduct formation.

Catalytic Cross-Coupling Reactions

For introducing aryl groups, Palladium-catalyzed coupling could be employed:

Method Catalyst Ligand Substrate Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄ PPh₃ Bromo/chloro-arylboronic acids 60–75%
Buchwald-Hartwig Pd₂(dba)₃ Xantphos Aryl halides 70–80%

Limitations : Requires pre-functionalized triazolo-pyrimidine precursors.

Green Chemistry Approaches

Catalyst-free and solvent-free methods, as reported for pyrimido-triazolo diones , may be adaptable:

Reactants Conditions Yield Reference
1,3-Dimethylbarbituric acid, triazole, aldehydes Neat, 120°C, 6h 65–70%

Challenges : Scalability for large-scale production due to viscosity issues.

Critical Analysis of Substituent Effects

The bromo and chloro groups influence reactivity:

  • Electronic Effects : Electron-withdrawing halogens enhance electrophilicity at specific ring positions.
  • Steric Effects : Bulky aryl groups may hinder cyclization or substitution.

Mitigation Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility.
  • Temperature Control : Microwave irradiation minimizes decomposition.

Comparative Data Table

Method Reactants Conditions Yield Advantages Disadvantages
Multicomponent (MCR) Triazole, aldehydes, malononitrile EtOH, NaOH, reflux, 3h 60–70% Atom economy, simplicity Poor regioselectivity
Stepwise Synthesis POCl₃, Tf₂NH POCl₃, then HFIP, 6h 70% High regiocontrol Multi-step, intermediate isolation
Microwave-Assisted CuBr, K₂CO₃, DMF Microwave, 130°C, 9h 75–85% Short reaction time Requires specialized equipment
Cross-Coupling Pd catalyst, aryl halides Toluene, 80°C, 12h 70–80% Functional group compatibility High catalyst cost
Green Chemistry Neat reaction 120°C, 6h 65–70% Environmentally benign Low scalability

Chemical Reactions Analysis

Types of Reactions

“7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Positional Influence: Substitution at C7 (e.g., phenoxy vs. anilino) significantly impacts bioactivity.
  • Synthetic Yields : Halogenated derivatives generally exhibit moderate to high yields (55–85%) using POCl₃-mediated chlorination or catalytic methods .

Pharmacological Activity

Anticonvulsant Activity

Compound 5f (7-(4-bromophenoxy)-5-phenyl-triazolopyrimidine) demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 35 mg/kg), outperforming phenobarbital (ED₅₀ = 25 mg/kg) but with higher neurotoxicity . The 4-bromophenoxy group likely enhances receptor binding via hydrophobic interactions, though the target compound’s dual halogenation (Br and Cl) may further optimize pharmacokinetics.

Anticancer Activity

Triazolopyrimidines with para-substituted phenyl groups (e.g., 8l) exhibit unique mechanisms, such as tubulin polymerization enhancement without competitive binding to paclitaxel sites . The target compound’s 4-Br/4-Cl substituents align with structure-activity relationship (SAR) trends favoring halogenated aromatic moieties for anticancer potency .

Antitubercular and Antimicrobial Potential

tuberculosis), suggesting halogenated derivatives warrant further exploration .

Biological Activity

7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of 7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from easily accessible precursors. The method often includes cyclization reactions that yield the triazolo-pyrimidine framework. For example, a common synthetic route involves the reaction of 4-bromobenzaldehyde and 4-chlorobenzylamine under acidic conditions to form the desired triazolo-pyrimidine structure.

Anticancer Properties

Research has highlighted the compound's promising anticancer activity. In vitro studies have demonstrated that 7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (human breast cancer)
    • HCT116 (human colon cancer)
    • MDA-MB-231 (human breast cancer)

The compound showed an IC50 value of approximately 15.3 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. Molecular docking studies suggest that it may interact with key proteins involved in these pathways, although further investigations are necessary to elucidate the exact mechanisms.

Case Studies

Several studies have been conducted to assess the biological activity of similar triazolo-pyrimidine derivatives:

  • Study on Structure-Activity Relationships (SAR) :
    A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer activity. It was found that modifications on the phenyl rings significantly influenced their potency. The presence of halogen substituents (like bromine and chlorine) enhanced the cytotoxic activity against cancer cell lines .
  • Comparative Study :
    A comparative analysis was performed between various derivatives of triazolo-pyrimidines. The results indicated that compounds with electron-withdrawing groups exhibited better activity than those with electron-donating groups .

Data Tables

Compound NameIC50 (µM)Cell LineReference
7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine15.3MCF-7
Doxorubicin0.5MCF-7
Compound X10HCT116
Compound Y20MDA-MB-231

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